1-クロロ-4-イソプロピル-3-ニトロベンゼン

概要

説明

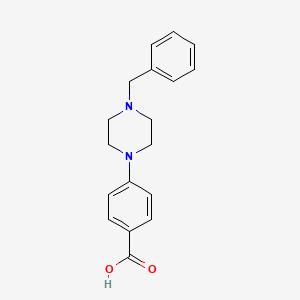

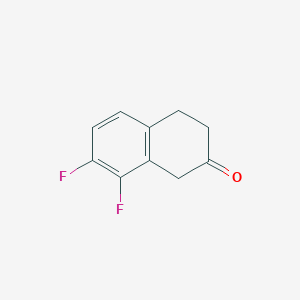

1-Chloro-4-isopropyl-3-nitrobenzene is a chemical compound with the molecular formula C9H10ClNO2 . It has a molecular weight of 199.64 g/mol . The compound is liquid in physical form .

Molecular Structure Analysis

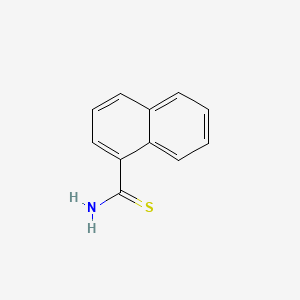

The molecular structure of 1-Chloro-4-isopropyl-3-nitrobenzene consists of a benzene ring substituted with a chlorine atom, an isopropyl group, and a nitro group . The InChI code for the compound is1S/C9H10ClNO2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,1-2H3 . Physical And Chemical Properties Analysis

1-Chloro-4-isopropyl-3-nitrobenzene has a molecular weight of 199.63 g/mol . It has a XLogP3 value of 3.8, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .科学的研究の応用

有機合成

1-クロロ-4-イソプロピル-3-ニトロベンゼンは、有機合成における貴重な中間体です。 ニトロ基はさまざまな還元反応を受け、アミンを形成できます。アミンは、医薬品、染料、農薬の合成において重要な役割を果たします 。クロロ基はさらに置換反応のための反応性部位も提供し、より複雑な有機化合物を合成することができます。

医薬品化学

医薬品化学において、この化合物の構造モチーフはさまざまな治療薬に見られます。 特に、ニトロ基は、抗菌性および抗真菌性を持つ薬剤に共通の特徴です 。研究者はイソプロピル基を修飾して化合物の親油性を変更できます。これは、薬物設計および最適化に不可欠です。

農薬化学

1-クロロ-4-イソプロピル-3-ニトロベンゼンに存在するクロロ基とニトロ基は、新規農薬および除草剤の開発のための候補となっています。 これらの官能基は、特定の害虫や雑草を標的にするために化学的に改変され、農薬の効力と選択性を高めることができます .

材料科学

この化合物は、高度な材料の合成のための前駆体として役立ちます。 たとえば、ポリマーへの組み込みにより、電子機器から航空宇宙までさまざまな産業で役立つ、熱安定性またはユニークな電子特性が向上した材料が得られます .

環境科学

環境科学では、1-クロロ-4-イソプロピル-3-ニトロベンゼンは、その分解生成物とその環境への影響について研究できます。 分解経路を理解することで、より安全で環境にやさしい化学物質の開発を支援できます .

分析化学

1-クロロ-4-イソプロピル-3-ニトロベンゼンは、官能基による独特の分光学的特性により、分析手法における優れた標準または試薬となっています。 これは、機器の校正や、同様の有機化合物を検出するための新しい分析技術の開発に使用できます .

合成化学

合成化学では、この化合物は、複雑な分子を構築するための多段階合成に使用されます。 その反応性パターンにより、戦略的な官能化が可能になり、さまざまな有機分子を作成するための汎用性の高いビルディングブロックとなります .

化学教育

最後に、1-クロロ-4-イソプロピル-3-ニトロベンゼンは、教育現場でさまざまな化学反応と原理を実証するために使用できます。 その反応性は、有機化学教育における基本的な概念である求電子置換反応、求核置換反応、ニトロ化反応を示すことができます .

Safety and Hazards

1-Chloro-4-isopropyl-3-nitrobenzene is associated with several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

作用機序

Target of Action

The primary target of 1-Chloro-4-isopropyl-3-nitrobenzene is the benzene ring, a common structure in organic chemistry . The benzene ring is especially stable due to its six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring and allows for the substitution of the hydrogen atoms on the ring with other groups . The mechanism involves two steps:

- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by 1-Chloro-4-isopropyl-3-nitrobenzene involve the electrophilic substitution reactions of benzene . These reactions can lead to the formation of various substituted benzene derivatives, depending on the electrophile involved .

Pharmacokinetics

Like other organic compounds, its adme (absorption, distribution, metabolism, and excretion) properties would be influenced by factors such as its molecular weight, solubility, and chemical structure .

Result of Action

The result of the action of 1-Chloro-4-isopropyl-3-nitrobenzene is the formation of a substituted benzene ring . The specific effects at the molecular and cellular levels would depend on the nature of the substituent and its interactions with biological molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Chloro-4-isopropyl-3-nitrobenzene. For instance, its storage temperature can affect its stability . Additionally, the presence of other chemicals in the environment can influence its reactivity and the outcomes of its interactions with its targets.

特性

IUPAC Name |

4-chloro-2-nitro-1-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTRFBGCYAXAPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40997940 | |

| Record name | 4-Chloro-2-nitro-1-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40997940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76611-16-0 | |

| Record name | 4-Chloro-1-(1-methylethyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76611-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-isopropyl-3-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076611160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-nitro-1-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40997940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-isopropyl-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B1608799.png)

![2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide](/img/structure/B1608809.png)

![N-[(4-fluorophenyl)methyl]prop-2-en-1-amine](/img/structure/B1608810.png)